5-(1,8-naphthyridin-2-yl)pentanoic acid
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Overview
Description
5-(1,8-naphthyridin-2-yl)pentanoic acid is a heterocyclic compound that contains a naphthyridine ring systemThe naphthyridine core is known for its diverse biological activities and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedländer synthesis, which involves the condensation of 2-aminonicotinaldehydes with terminal alkynes in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2) and diethylamine (Et2NH) . This reaction proceeds through hydroamination of the terminal alkyne followed by cyclization to form the naphthyridine ring.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the Friedländer synthesis or other multicomponent reactions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-(1,8-naphthyridin-2-yl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The naphthyridine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the naphthyridine ring .
Scientific Research Applications
5-(1,8-naphthyridin-2-yl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-(1,8-naphthyridin-2-yl)pentanoic acid involves its interaction with specific molecular targets. The naphthyridine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: The parent compound of the naphthyridine family, known for its diverse biological activities.
Gemifloxacin: A fluoroquinolone antibiotic containing a naphthyridine core, used to treat bacterial infections.
1,5-Naphthyridine: Another naphthyridine isomer with distinct chemical properties and applications.
Uniqueness
5-(1,8-naphthyridin-2-yl)pentanoic acid is unique due to the presence of the pentanoic acid side chain, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other naphthyridine derivatives and may confer specific advantages in certain applications .
Properties
CAS No. |
1314795-64-6 |
---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.3 |
Purity |
95 |
Origin of Product |
United States |
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